2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a critical role in the signaling pathways of many cytokines and growth factors. CP-690,550 has been shown to be effective in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide is a potent inhibitor of JAK enzymes, which play a critical role in the signaling pathways of many cytokines and growth factors. By blocking JAK activity, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide can prevent the activation of downstream signaling pathways that lead to inflammation and tissue damage. This mechanism of action has been shown to be effective in reducing disease activity in a variety of autoimmune diseases.
Biochemical and Physiological Effects:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its immunosuppressive properties, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the proliferation of T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, there are also limitations to its use in lab experiments. 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide is a potent immunosuppressant, which can make it difficult to study the immune response in vivo. Additionally, its use in animal models may not accurately reflect its effects in humans.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide. One area of interest is the development of more selective JAK inhibitors, which could reduce the risk of adverse effects associated with broad-spectrum inhibition of JAK enzymes. Another area of interest is the investigation of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide's potential use in the treatment of other inflammatory disorders, such as multiple sclerosis and lupus. Finally, further research is needed to fully understand the long-term safety and efficacy of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide in the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide involves several steps, beginning with the reaction of 2-aminonicotinic acid with cyclopropylcarbonyl chloride to form the cyclopropylcarbonyl derivative. This intermediate is then reacted with 4-phenylthiazol-2-amine to form the final product. The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has been optimized to produce high yields and purity, making it a viable candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has been extensively studied for its immunosuppressive properties, particularly in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has also been investigated for its potential use in the treatment of other inflammatory disorders, such as multiple sclerosis and lupus.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12(23-17(24)10-9-15(22-23)14-7-8-14)18(25)21-19-20-16(11-26-19)13-5-3-2-4-6-13/h2-6,9-12,14H,7-8H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKROUWSHVHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.